![molecular formula C10H16BNO5S B2550032 {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid CAS No. 2377606-77-2](/img/structure/B2550032.png)
{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid
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Description
“{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid” is a chemical compound with the CAS Number: 2377606-77-2. It has a molecular weight of 273.12 . The IUPAC name for this compound is (5-((neopentyloxy)sulfonyl)pyridin-3-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BNO5S/c1-10(2,3)7-17-18(15,16)9-4-8(11(13)14)5-12-6-9/h4-6,13-14H,7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids and their esters are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction . Protodeboronation of boronic esters, a process that involves the removal of a boronate group, has also been reported .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.12 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
- Role of {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid : This compound serves as an organoboron reagent in SM coupling reactions. It participates in transmetalation, transferring its nucleophilic organic group to palladium, leading to the formation of new C–C bonds .
- Use of {5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid : Researchers have explored its use in catalytic protodeboronation reactions. For instance, by using a less nucleophilic boron ate complex, this compound prevents aryl addition to a lactam moiety, leading to the synthesis of indolizidine derivatives .
Suzuki–Miyaura Coupling
Catalytic Protodeboronation
properties
IUPAC Name |
[5-(2,2-dimethylpropoxysulfonyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO5S/c1-10(2,3)7-17-18(15,16)9-4-8(11(13)14)5-12-6-9/h4-6,13-14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILYKMVMDZWTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)OCC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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